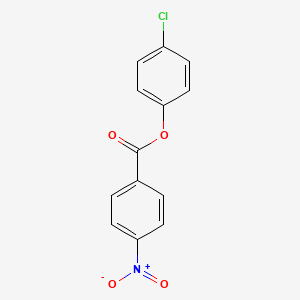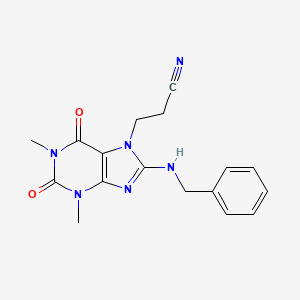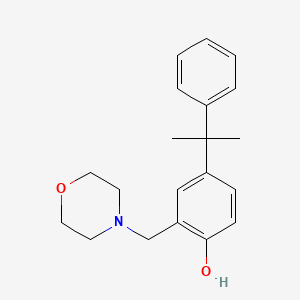
3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)pyrrolidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group and a 3,4-dimethoxybenzoyl group attached to a pyrrolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 3,4-Dimethoxybenzoyl Chloride: This intermediate is prepared by reacting 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Cyclopropylmethanol Protection: Cyclopropylmethanol is protected using a suitable protecting group, such as a silyl ether, to prevent unwanted reactions during subsequent steps.
N-Acylation of Pyrrolidine: The protected cyclopropylmethanol is then reacted with pyrrolidine in the presence of a base, such as triethylamine (TEA), to form the N-acylated product.
Deprotection and Final Coupling: The protecting group is removed, and the resulting intermediate is coupled with 3,4-dimethoxybenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)pyrrolidine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)azetidine: Similar structure but with an azetidine ring.
Uniqueness
The uniqueness of 3-(Cyclopropylmethoxy)-1-(3,4-dimethoxybenzoyl)pyrrolidine lies in its specific combination of functional groups and ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and applications where these properties are advantageous.
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H23NO4/c1-20-15-6-5-13(9-16(15)21-2)17(19)18-8-7-14(10-18)22-11-12-3-4-12/h5-6,9,12,14H,3-4,7-8,10-11H2,1-2H3 |
InChI Key |
KDOVTLNMFXEPJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OCC3CC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-nitrophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B11112426.png)
![N-{1-[(3,4-Dimethoxyphenyl)formohydrazido]-3-methyl-1-oxobutan-2-YL}-2-(4-methoxybenzamido)benzamide](/img/structure/B11112429.png)

![4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B11112440.png)
![Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B11112451.png)

![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11112460.png)
![4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B11112465.png)
![3-ethyl-2-[(1E,3Z)-3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-en-1-yl]-4,5-dihydro-1,3-thiazol-3-ium](/img/structure/B11112466.png)
![1-(dimethylsulfamoyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11112484.png)
![4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11112487.png)
![({3-[(E)-(Cyclohexylimino)methyl]-5-ethylthiophen-2-YL}sulfanyl)copper](/img/structure/B11112495.png)

![5-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B11112515.png)
